

Trachelanthamine: A Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: *Trachelanthamine*

Cat. No.: *B078425*

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Introduction

Trachelanthamine is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found in various plant species, notably of the Boraginaceae family, **Trachelanthamine** has attracted interest within the scientific community for its potential pharmacological applications. This technical guide provides a comprehensive overview of the physical and chemical properties of **Trachelanthamine**, including available spectral data and insights into its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical Identity

Property	Value	Source
Chemical Name	[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate	[1]
CAS Number	14140-18-2	[1]
Molecular Formula	C ₁₅ H ₂₇ NO ₄	[1]
Molecular Weight	285.38 g/mol	[1]
Canonical SMILES	<chem>CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O</chem>	[1]
InChIKey	BWQSLRZZOVFVHJ-VYHDIPPYSA-N	[1]

Physical Properties

Quantitative experimental data for the physical properties of **Trachelanthamine**, such as melting and boiling points, are not readily available in the reviewed literature. The following table summarizes the currently available data.

Property	Value	Method	Source
Kovats Retention Index	1965, 1970 (Standard non-polar)	Gas Chromatography	[1]

Further experimental determination of these fundamental physical constants is crucial for the comprehensive characterization of **Trachelanthamine**.

Chemical Properties

Solubility

Experimentally determined quantitative solubility data for **Trachelanthamine** in various solvents remains to be fully elucidated. General solubility characteristics of similar alkaloids

suggest that the free base form is likely to be soluble in organic solvents such as chloroform, methanol, and ethanol, with limited solubility in water. The salt form would be expected to exhibit higher solubility in aqueous solutions.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the structural confirmation and identification of **Trachelanthamine**. While a comprehensive set of spectra with detailed experimental protocols is not available in a single source, this section outlines the expected spectral features based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **¹H-NMR:** The proton NMR spectrum of **Trachelanthamine** is expected to be complex due to the numerous protons in its structure. Key signals would include those corresponding to the methyl groups of the isopropyl and ethyl moieties, the protons of the pyrrolizidine ring system, and the methine protons of the ester side chain. The chemical shifts and coupling constants of these protons would provide valuable information about the connectivity and stereochemistry of the molecule.
- **¹³C-NMR:** The carbon NMR spectrum would show 15 distinct signals corresponding to the carbon atoms in **Trachelanthamine**. The carbonyl carbon of the ester group would resonate at the downfield region (typically ~170-180 ppm). The carbons of the pyrrolizidine ring would appear in the aliphatic region, while the carbons of the ester side chain would have chemical shifts influenced by the attached oxygen and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of **Trachelanthamine** is expected to display characteristic absorption bands for its functional groups:

- **O-H stretching:** A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
- **C-H stretching:** Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds.

- C=O stretching: A strong absorption band around $1735\text{-}1750\text{ cm}^{-1}$ characteristic of the ester carbonyl group.
- C-O stretching: Bands in the $1000\text{-}1300\text{ cm}^{-1}$ region for the C-O bonds of the ester and alcohol functionalities.
- C-N stretching: A band in the $1020\text{-}1250\text{ cm}^{-1}$ region.

Mass Spectrometry (MS)

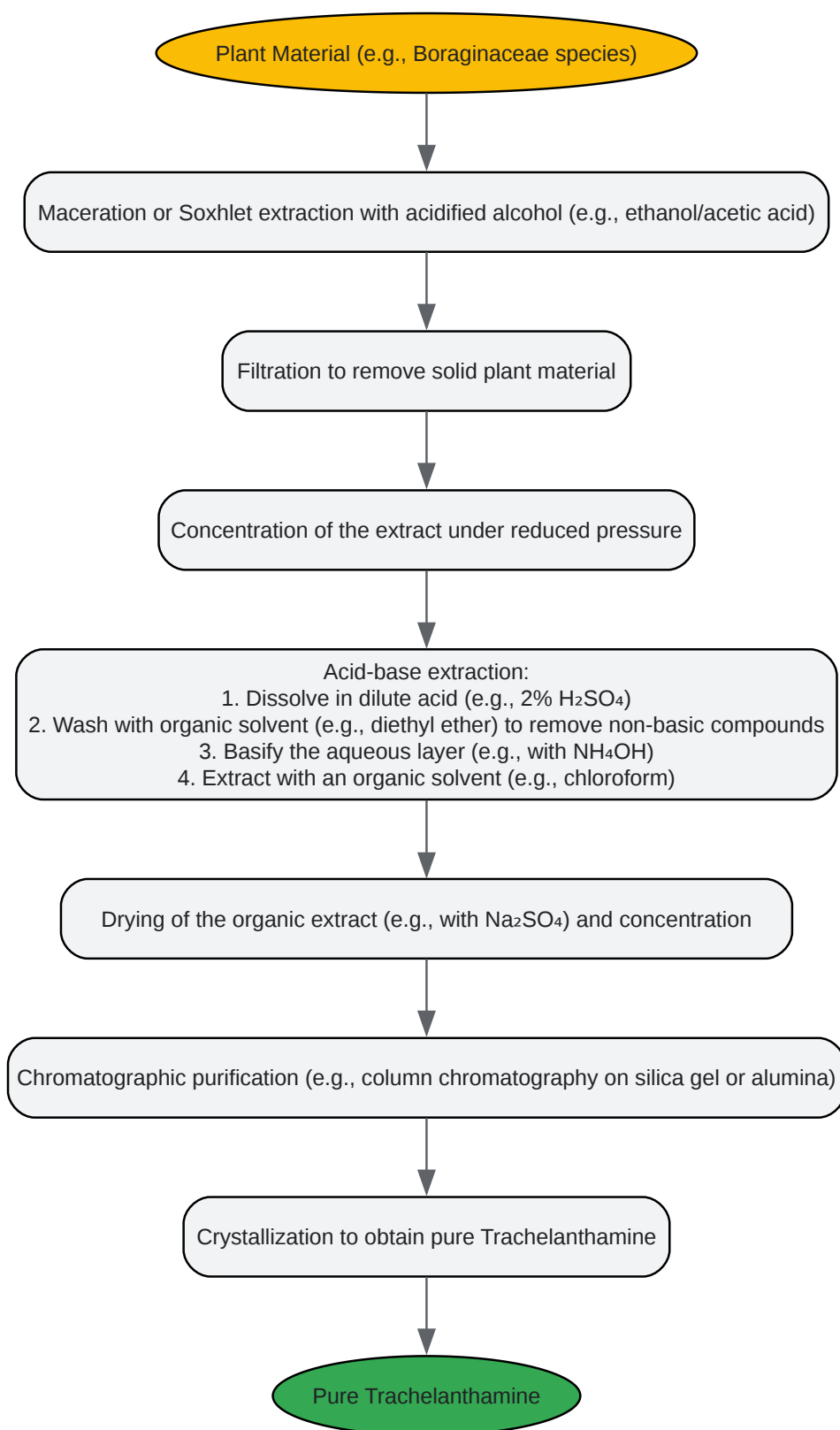
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **Trachelanthamine**.

- Molecular Ion: The mass spectrum would show a molecular ion peak $[M]^+$ at m/z 285, corresponding to the molecular weight of the compound.
- Fragmentation Pattern: The fragmentation of **Trachelanthamine** would likely involve the cleavage of the ester bond, leading to fragments corresponding to the pyrrolizidine base and the acidic side chain. Alpha-cleavage adjacent to the nitrogen atom in the pyrrolizidine ring is also a common fragmentation pathway for such alkaloids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the isolation, synthesis, and spectroscopic analysis of **Trachelanthamine** are not extensively documented in readily accessible literature. The following provides a general workflow for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for **Trachelanthamine**.

General Isolation Workflow for Pyrrolizidine Alkaloids



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Caption: General workflow for the isolation of **Trachelanthamine**.

Biological Activity

Trachelanthamine is reported to exhibit anticholinergic (cholinolytic) activity, meaning it can block the action of acetylcholine, a neurotransmitter.[2] This property is common among certain pyrrolizidine alkaloids and suggests potential effects on the nervous system and various bodily functions regulated by acetylcholine. However, detailed studies on its specific receptor targets (muscarinic and nicotinic), potency, and mechanism of action are limited. Further research, including cytotoxicity studies and investigation of its effects on specific signaling pathways, is necessary to fully characterize its pharmacological profile and therapeutic potential.

Conclusion

Trachelanthamine is a pyrrolizidine alkaloid with established chemical identity but incompletely characterized physical and pharmacological properties. This technical guide consolidates the available information on its molecular structure, spectroscopic characteristics, and general biological activity. The clear need for further experimental determination of its physical constants, detailed spectroscopic analyses with published protocols, and in-depth pharmacological studies represents a significant opportunity for future research in the field of natural product chemistry and drug discovery. The provided general workflow for isolation can serve as a starting point for researchers aiming to obtain pure **Trachelanthamine** for further investigation.

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